molecular formula C18H24FN3O2 B3007570 1-Cyclohexyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 955236-95-0

1-Cyclohexyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B3007570
CAS No.: 955236-95-0
M. Wt: 333.407
InChI Key: HLYXOEPFBNYZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C18H24FN3O2 and its molecular weight is 333.407. The purity is usually 95%.
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Biological Activity

1-Cyclohexyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H22FN3O\text{C}_{17}\text{H}_{22}\text{F}\text{N}_{3}\text{O}

This structure includes a cyclohexyl group and a fluorophenyl moiety, contributing to its pharmacological properties.

The compound acts primarily as an FPRL1 agonist , which is a G protein-coupled receptor involved in various inflammatory responses. Agonism of FPRL1 has been linked to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases .

Antifungal and Anti-inflammatory Properties

Research indicates that derivatives similar to this compound exhibit antifungal activity. For instance, compounds with similar urea structures have shown efficacy against fungal pathogens in murine models . Furthermore, the anti-inflammatory potential is supported by studies demonstrating the inhibition of pro-inflammatory cytokines through FPRL1 activation, which may provide therapeutic benefits in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics

The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics. Studies indicate that compounds with similar structures have good oral bioavailability and can penetrate the blood-brain barrier, which is critical for neurological applications .

Study 1: Efficacy in Inflammatory Models

A study involving a related compound demonstrated significant reductions in inflammation markers in a murine model of lung inflammation. The results indicated that treatment with the compound reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), suggesting potential use in treating respiratory diseases .

Study 2: Antifungal Activity

In another study, a series of urea derivatives were tested against various fungal strains. The results showed that certain derivatives exhibited potent antifungal activity, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents. This suggests that this compound could be developed as an effective antifungal treatment .

Data Table: Biological Activity Summary

Activity Effect Reference
AntifungalPotent activity against fungal strains
Anti-inflammatoryReduced IL-6 and TNF-alpha levels
FPRL1 AgonismInhibition of inflammatory responses
PharmacokineticsGood oral bioavailability

Properties

IUPAC Name

1-cyclohexyl-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2/c19-14-6-8-16(9-7-14)22-12-13(10-17(22)23)11-20-18(24)21-15-4-2-1-3-5-15/h6-9,13,15H,1-5,10-12H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYXOEPFBNYZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.